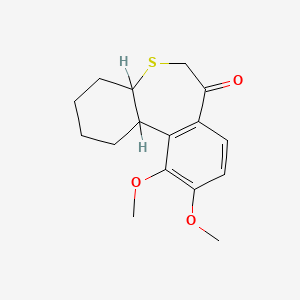

10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one

Description

10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one is a sulfur-containing polycyclic compound featuring a dibenzo-thiepin core partially saturated with six hydrogens. The structure includes two methoxy groups at positions 10 and 11 and a ketone at position 6.

Properties

CAS No. |

36045-66-6 |

|---|---|

Molecular Formula |

C16H20O3S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

10,11-dimethoxy-1,2,3,4,4a,11b-hexahydrobenzo[d][1]benzothiepin-7-one |

InChI |

InChI=1S/C16H20O3S/c1-18-13-8-7-10-12(17)9-20-14-6-4-3-5-11(14)15(10)16(13)19-2/h7-8,11,14H,3-6,9H2,1-2H3 |

InChI Key |

HIGXJWNBEAVHPT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CSC3C2CCCC3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiepin Ring: The initial step involves the formation of the thiepin ring system through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under controlled conditions.

Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Oxidation and Cyclization: The final steps involve oxidation and cyclization to form the desired hexahydrodibenzo(b,d)thiepin-7(6H)-one structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding sulfide or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium hydride, alkyl halides.

Major Products

Sulfoxides and Sulfones: Formed through oxidation.

Alcohol Derivatives: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs include:

Key Observations :

- The target compound’s hexahydro configuration distinguishes it from non-hydrogenated dibenzo-thiepin derivatives (e.g., ), likely altering solubility and steric interactions.

- Methoxy positioning (10,11 vs. 7 in ) may influence electronic effects and binding affinity in biological systems.

- Compared to tricyclic phenanthrenones (e.g., ), the thiepin core introduces sulfur, which can affect redox properties and metabolic stability.

Spectroscopic and Analytical Data

- ¹H/¹³C NMR : For the target compound, methoxy protons (δ ~3.8–3.9) and aromatic protons (δ ~6.5–7.0) would align with patterns observed in dimethoxy-substituted dibenzo-thiepins (e.g., ).

- Mass Spectrometry : Molecular ion peaks for related compounds (e.g., m/z 592 for podophyllotoxin derivatives ) suggest similar fragmentation pathways for the target.

- IR Spectroscopy : Ketone stretches (~1700–1750 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) are expected, as seen in .

Biological Activity

10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one is a synthetic compound that belongs to the class of dibenzothiepins. This compound has garnered attention in pharmacological research due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H22N2O2

- Molecular Weight : 298.39 g/mol

- InChIKey : SQVLFUPAKAWFFN-UHFFFAOYSA-N

The compound features a complex bicyclic structure that contributes to its unique biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Activity : Studies suggest that this compound may possess antidepressant-like effects. It has been shown to influence neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.

- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in various models of neurodegeneration. It appears to mitigate oxidative stress and inflammation in neuronal cells.

- Analgesic Effects : Preliminary research indicates that it may also have analgesic properties, contributing to pain relief mechanisms.

The exact mechanism of action remains under investigation; however, it is believed to involve modulation of neurotransmitter levels and receptor activity in the central nervous system.

Study 1: Antidepressant Effects

A study conducted on animal models evaluated the antidepressant potential of the compound through behavioral assays such as the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.

Study 2: Neuroprotection in Oxidative Stress Models

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with this compound resulted in decreased markers of cell death and increased antioxidant enzyme activity.

Data Tables

| Biological Activity | Observed Effect | Model Used |

|---|---|---|

| Antidepressant | Reduced immobility time | Forced swim test (animal model) |

| Neuroprotective | Decreased cell death | Neuronal cell line under oxidative stress |

| Analgesic | Pain relief observed | Pain model assessments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.